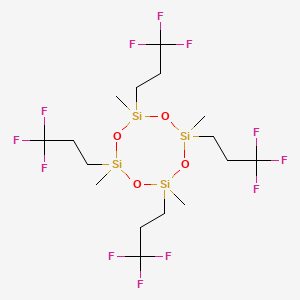

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)-

Description

Properties

IUPAC Name |

2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28F12O4Si4/c1-33(9-5-13(17,18)19)29-34(2,10-6-14(20,21)22)31-36(4,12-8-16(26,27)28)32-35(3,30-33)11-7-15(23,24)25/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVNCWWRDSAYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)CCC(F)(F)F)(C)CCC(F)(F)F)(C)CCC(F)(F)F)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28F12O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059985 | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Gelest MSDS] | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

429-67-4 | |

| Record name | 1,3,5,7-Tetrakis(3,3,3-trifluoropropyl)-1,3,5,7-tetramethylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,3,3-Trifluoropropyl)methylsiloxane cyclic tetramer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)cyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3,3,3-TRIFLUOROPROPYL)METHYLSILOXANE CYCLIC TETRAMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UZH4CP48X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Organic Synthesis

Cyclotetrasiloxanes are often utilized as intermediates in organic synthesis. The specific compound can facilitate the preparation of various derivatives through cross-coupling reactions. For instance:

- Synthesis of Styrene Derivatives : It is used in reactions involving aryl bromides in the presence of palladium catalysts to produce styrene derivatives. This application is crucial for developing materials with specific electronic and optical properties .

Fluorescent Sensors

Recent studies have explored the use of cyclic siloxanes conjugated with fluorescent aromatic compounds for sensing applications:

- Fluoride Sensors : Research indicates that these compounds can serve as effective sensors for fluoride ions due to their fluorescence properties when exposed to specific wavelengths .

Textile Coatings

The modification of textile substrates using polysiloxane derivatives has been investigated:

- Advanced Coatings : Cyclotetrasiloxanes can be chemically modified to create coatings that enhance the durability and functionality of textiles. This includes water-repellent and stain-resistant properties .

Energy Storage Technologies

The compound has shown promise in enhancing lithium-ion battery performance:

- Stabilizing Cathode Interfaces : It acts as an electrolyte additive that stabilizes the interface of lithium-rich layered oxide cathodes, improving the overall efficiency and lifespan of batteries .

Data Table: Properties and Applications

| Property/Characteristic | Value |

|---|---|

| Chemical Structure | Cyclotetrasiloxane with trifluoropropyl groups |

| Solubility | Miscible with most organic solvents |

| Density | 1.132 g/mL at 25 °C |

| Boiling Point | 111-112 °C at reduced pressure |

| Applications | Organic synthesis, fluorescent sensors, textile coatings, energy storage |

Case Study 1: Synthesis of Styrene Derivatives

In a study conducted by researchers at a leading university, cyclotetrasiloxane was utilized to synthesize various styrene derivatives through palladium-catalyzed cross-coupling reactions. The results showed high yields and selectivity for desired products, demonstrating the compound's efficacy as a synthetic intermediate.

Case Study 2: Development of Fluoride Sensors

A team investigated the potential of cyclotetrasiloxanes as fluoride sensors. By conjugating these siloxanes with fluorescent dyes, they achieved a significant increase in sensitivity towards fluoride ions compared to traditional sensors. The findings suggest a promising avenue for environmental monitoring applications.

Mechanism of Action

The compound exerts its effects through its unique molecular structure, which allows it to interact with various substrates and reagents. The trifluoropropyl groups enhance its reactivity and stability, making it suitable for a wide range of applications. The mechanism involves the formation of siloxane bonds and the subsequent reactions with other chemical species.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Functional Differences

Organocyclotetrasiloxane T4

- Structure : 2,4,6,8-Tetrakis(2-(diethoxy(methyl)silyl)ethyl)-2,4,6,8-tetramethyl-cyclotetrasiloxane (T4).

- Applications : Crosslinker in sol-gel coatings combined with TEOS (tetraethoxysilane).

- Performance :

- Superhydrophobic properties (contact angle: 161°, sliding angle: 4°).

- Antibacterial efficacy (100% reduction against S. aureus, 81.6% against E. coli).

- Poor oil repellency compared to fluorinated analogues.

- Key Difference : Diethoxy groups enable covalent bonding in sol-gel networks but lack fluorocarbon-driven oleophobicity .

Glycidyl Ether-Substituted Cyclotetrasiloxane

- CAS RN : 60665-85-2

- Structure : 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(propyl glycidyl ether)cyclotetrasiloxane.

- Applications : Reversible adhesives, dynamic covalent networks.

- Performance :

- Epoxy groups undergo UV-triggered reversible cycloaddition, enabling debonding at 254 nm and rebonding at 365 nm.

- Viscosity: 125–250 cP; density: 1.132 g/mL.

- Key Difference : Epoxy functionality supports stimuli-responsive materials, unlike the static fluorocarbon properties of the target compound .

Tetravinyl Cyclotetrasiloxane (TVCS)

- CAS RN : 77-63-4

- Structure : 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane.

- Applications : Cross-linker in liquid-crystalline elastomers and intraocular lenses.

- Performance :

- Vinyl groups enable thiol-ene reactions and copolymerization with phenyl-substituted siloxanes.

- Adjusts refractive index (1.41–1.56) for optical applications.

- Key Difference : Vinyl substituents facilitate radical-mediated crosslinking, critical for elastomer flexibility .

Structural and Thermal Stability

Crystallographic Comparisons

- Target Compound : Trans,trans,trans-1,3,5,7-tetrakis(3',3',3'-trifluoropropyl)-1,3,5,7-tetramethylcyclotetrasiloxane (from ) adopts a chair-like conformation with alternating substituents, enhancing steric stability.

- Analogues : Methyl- and phenyl-substituted cyclotetrasiloxanes exhibit ladder-like polymer structures upon polycondensation, whereas trifluoropropyl groups hinder ladder formation due to steric bulk .

Thermal Behavior

- Trifluoropropyl Derivative : Decomposition temperature >300°C due to robust Si–C bonds and fluorine shielding.

- Glycidyl Ether Derivative : Lower thermal stability (decomposition ~200°C) attributed to epoxy ring strain.

- TVCS : Degrades at ~250°C, with vinyl groups enabling post-polymerization modifications .

Application-Specific Performance

| Property | Target Compound (Trifluoropropyl) | T4 (Diethoxy) | Glycidyl Ether Derivative | TVCS (Vinyl) |

|---|---|---|---|---|

| Hydrophobicity | High (fluorine-driven) | Very High | Moderate | Low |

| Oil Repellency | Excellent | Poor | None | None |

| Reactivity | Low (inert Si–CH₃ bonds) | High (Si–O–Si) | High (epoxy cycloaddition) | High (vinyl) |

| Thermal Stability | >300°C | ~250°C | ~200°C | ~250°C |

| Key Application | Fluorosurfactants | Sol-gel coatings | Reversible adhesives | Elastomers |

Biological Activity

Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)- (commonly referred to as D4F), is a synthetic organosilicon compound belonging to the class of siloxanes. This compound has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of D4F based on various studies and findings.

- Molecular Formula : C16H28F12O4Si4

- Molecular Weight : 624.717 g/mol

- CAS Number : 429-67-4

- LogP : 8.47

These properties indicate a highly lipophilic nature, which may influence its biological interactions and bioavailability in living organisms.

Biological Activity Overview

D4F's biological activity has been studied primarily in the context of its effects on cellular systems and potential toxicity. The following sections detail specific areas of biological activity.

1. Toxicological Studies

Toxicological assessments of D4F have indicated various effects on mammalian systems:

- Acute Toxicity : Studies have shown that D4F has a high LD50 value (>20,000 mg/kg) in male and female rats when administered orally. No mortality was observed at this dosage level .

- Liver Effects : Significant increases in liver weight were noted in both genders at all tested doses. This suggests potential hepatotoxicity that warrants further investigation .

Case Study 1: Environmental Impact Assessment

A study assessed the environmental persistence of D4F and its derivatives. It was found that these compounds can accumulate in wastewater and biosolid-amended soils, raising concerns about their long-term ecological effects . The study highlighted the need for ongoing monitoring due to their potential endocrine-disrupting effects.

Case Study 2: In Vitro Cytotoxicity

In vitro studies using human cell lines have evaluated the cytotoxic effects of siloxanes. For instance, certain siloxane derivatives exhibited IC50 values indicating significant cytotoxicity against HepG2 liver cancer cells at concentrations as low as 10 µg/mL . This suggests that D4F may also possess similar cytotoxic characteristics that could be exploited for therapeutic purposes.

Research Findings

Research findings on D4F and similar compounds indicate a complex interaction with biological systems:

| Compound | Biological Activity | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Octamethylcyclotetrasiloxane | Antibacterial | 285 | |

| Decamethylcyclopentasiloxane | Anticancer | >370 | |

| Cyclotetrasiloxane (general) | Cytotoxicity (HepG2) | 10 |

These findings illustrate the potential for further exploration into the therapeutic applications of D4F while also considering its environmental implications.

Preparation Methods

Ring-Opening Polymerization Using Silyl Ester Initiators

The most prominent and well-documented method for preparing polymers from this compound involves ring-opening polymerization (ROP) of the cyclotetrasiloxane monomer. The process is catalyzed by silyl esters of strong acids, particularly trimethylsilyl trifluoromethane sulfonate (trimethylsilyl triflate), under anhydrous conditions.

- Initiators : Silyl esters such as trimethylsilyl triflate are effective initiators for ROP of fluoroalkyl-functional cyclosiloxanes.

- Catalytic system : The reaction is conducted in the presence of a Lewis base (e.g., 2,6-di-tert-butylpyridine) which acts as a proton trap to prevent adventitious initiation by free triflic acid.

- Conditions : Typically performed at room temperature (20–25 °C) in solution or bulk phase.

- Solvent : Non-protic solvents like methylene chloride are used to avoid interference with polymerization centers.

Key reaction components and roles:

| Component | Role | Notes |

|---|---|---|

| Cyclotetrasiloxane monomer | Substrate | 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl) cyclotetrasiloxane |

| Trimethylsilyl triflate | Initiator (silyl ester of strong acid) | Catalyzes ring-opening polymerization |

| 2,6-Di-tert-butylpyridine | Lewis base (proton trap) | Prevents free acid initiation |

| Methylene chloride | Solvent | Anhydrous, non-protic solvent |

Reaction mechanism highlights:

- The silyl ester initiator attacks the siloxane ring, opening it.

- The Lewis base scavenges free protons, maintaining controlled polymer growth.

- Polymerization proceeds with high selectivity and yield under these conditions.

- Polymerization yields are high when using trimethylsilyl triflate with 2,6-di-tert-butylpyridine.

- Attempts with triflic acid alone result in lower polymer yields and broader molecular weight distributions.

- The polymerization can be stopped or controlled by adjusting initiator and Lewis base concentrations.

Thermal Decomposition and High-Temperature Synthesis (Alternative Method)

A patent describing the preparation of silicon carbide materials mentions the use of this cyclotetrasiloxane as a feedstock precursor, implying its synthesis or purification via thermal methods:

- Process : Heating raw materials containing the cyclotetrasiloxane under vacuum or inert gas (argon or helium) at temperatures from 600 °C to 2200 °C.

- Steps :

- Decomposition under vacuum or inert atmosphere for 1–5 hours at 600 °C.

- Synthesis reaction at 1700–2200 °C under reduced pressure (5–80 kPa) for 1–10 hours.

- Purpose : This method is more relevant for high-purity silicon carbide synthesis but involves the cyclotetrasiloxane as a precursor or intermediate.

This method is less about direct synthesis of the cyclotetrasiloxane itself and more about its use in high-temperature material synthesis, but it reflects the compound's thermal stability and handling requirements.

Detailed Research Data and Analysis

Polymerization Reaction Example

| Parameter | Value/Condition | Description |

|---|---|---|

| Monomer | 1,3,5,7-Tetramethyl-1,3,5,7-tetrakis(3,3,3-trifluoropropyl) cyclotetrasiloxane | Starting cyclosiloxane |

| Initiator | Trimethylsilyl triflate | Silyl ester of triflic acid |

| Lewis base | 2,6-Di-tert-butylpyridine (0.08 M in methylene chloride) | Proton trap |

| Solvent | Methylene chloride | Anhydrous, non-protic |

| Temperature | 20–25 °C | Room temperature |

| Reaction time | Variable (hours to days) | Polymer formation monitored |

| Polymer yield | >90% (with silyl ester initiator) | High polymer yield achieved |

| Molecular weight (Mn) | ~9,800 (example with triflic acid) | Lower yield example |

| Molecular weight distribution | Mw/Mn ~3.7 (example with triflic acid) | Broader distribution in acid-only |

Comparative Findings

| Initiator Type | Polymer Yield (%) | Molecular Weight (Mn) | Notes |

|---|---|---|---|

| Trimethylsilyl triflate + Lewis base | >90 | High | Efficient polymerization |

| Triflic acid alone | ~9.1 | ~9,800 | Lower yield, broader distribution |

| 2,6-Di-tert-butylpyridine triflate salt | Ineffective | N/A | No polymerization observed |

Summary Table: Preparation Methods Comparison

| Method | Initiator/Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ring-opening polymerization | Trimethylsilyl triflate + Lewis base | Room temp, anhydrous solvent | High yield, controlled polymerization | Requires strict moisture control |

| Thermal decomposition (high-temp) | None (thermal) | 600–2200 °C, vacuum/inert gas | Suitable for high-purity silicon carbide synthesis | Not direct synthesis, harsh conditions |

Q & A

Basic: What are the standard synthetic routes for this compound, and how can purity be optimized?

Answer:

The compound is synthesized via equilibrium ring-opening polymerization of trifluoropropylmethylsiloxane precursors. A catalytic approach using acidic or basic conditions (e.g., KOH or H₂SO₄) facilitates cyclization. To optimize purity, fractional distillation under reduced pressure (10–50 mmHg) is recommended, followed by characterization via <sup>29</sup>Si NMR to confirm the absence of linear oligomers . Recent studies highlight the use of transannular equilibration to control stereoisomer distribution, with crystallographic validation (CCDC 2296541) ensuring structural fidelity .

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Answer:

- <sup>1</sup>H/<sup>19</sup>F NMR : Resolves trifluoropropyl and methyl group environments, with chemical shifts at δ 0.1–0.3 ppm (Si–CH₃) and δ -62 to -66 ppm (CF₃) .

- IR Spectroscopy : Key bands include Si–O–Si stretching (1,050–1,100 cm⁻¹) and CF₃ vibrations (1,150–1,250 cm⁻¹). Artifact-free spectra require solvent controls (e.g., CCl₄ for 3800–1300 cm⁻¹) .

- X-Ray Crystallography : Crystallographic data (CCDC 2296541) confirm the trans,trans,trans configuration of the tetramethyl-trifluoropropyl substituents .

Advanced: How can researchers resolve contradictions in stereoisomerism data across studies?

Answer:

Discrepancies arise from dynamic ring-opening/closure equilibria, leading to cis/trans isomer interconversion. To mitigate:

Low-Temperature Crystallography : Stabilizes specific conformers for unambiguous assignment .

Dynamic NMR : Monitors isomerization kinetics in solution (e.g., at -40°C in CDCl₃) .

Computational Modeling : DFT calculations (B3LYP/6-31G*) predict relative stability of isomers, aligning with experimental data from Russian Journal of General Chemistry (1963–1964) .

Advanced: What methodological frameworks are recommended for assessing environmental persistence and toxicity?

Answer:

- Bioaccumulation Studies : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure BCF (bioconcentration factor). D4 analogs show BCF > 5,000 in lipid-rich tissues .

- Endocrine Disruption Assays : Employ OECD 456 (estrogen receptor transactivation) and in vitro steroidogenesis models (H295R cells). The EU classifies D4 as an endocrine disruptor due to estrogenic activity at 10⁻⁶ M .

- Degradation Kinetics : Hydrolysis studies (pH 7–9, 25°C) reveal half-lives >100 days, necessitating advanced oxidation processes (e.g., UV/H₂O₂) for remediation .

Basic: What are the thermal stability and decomposition profiles of this compound?

Answer:

- TGA/DSC : Decomposition onset at ~250°C, with major mass loss at 300–400°C. Residual silica (SiO₂) accounts for ~15% of initial mass .

- Pyrolysis-GC/MS : Identifies volatile byproducts (e.g., hexafluoropropene, CO, and SiF₄) .

- Safety Note : Decomposition emits acrid smoke; use inert atmospheres (N₂/Ar) during high-temperature experiments .

Advanced: How do stereoregularity and copolymer design influence material properties in fluorosilicone polymers?

Answer:

- Stereoregularity : Syndiotactic arrangements (from trans isomers) enhance thermal stability (>300°C) and mechanical strength. Atactic polymers exhibit lower T�g (-75°C vs. -60°C for isotactic) .

- Copolymerization : Radical-initiated grafting with styrene (e.g., PS-CTS copolymers) reduces biofouling. Protein adsorption assays (FITC-BSA) show >70% reduction compared to polystyrene controls .

- Structure-Property Links : <sup>29</sup>Si NMR quantifies crosslink density, correlating with solvent resistance (e.g., toluene swelling <5%) .

Advanced: What strategies address discrepancies in regulatory classifications (e.g., U.S. EPA vs. EU) for environmental risk?

Answer:

- Data Harmonization : Cross-reference OECD toxicity datasets with regional guidelines. For example, the U.S. EPA exempts D4 as a non-VOC, while the EU restricts it under REACH Annex XVII .

- Ecotoxicological Modeling : Use EPI Suite to predict log KOW (4.2) and biodegradability (BIOWIN 3 <0.1), aligning with Canada’s CEPA toxic designation .

- Policy Advocacy : Engage in OECD Working Groups to standardize testing protocols for cyclic siloxanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.